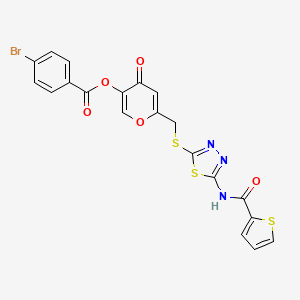

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-bromobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-bromobenzoate is a synthetic compound of interest in various scientific disciplines due to its unique chemical structure and potential applications. This compound features a complex arrangement of functional groups, making it an intriguing subject for research in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-bromobenzoate typically involves multiple steps:

Formation of the thiophene-2-carboxamido intermediate: : This step often requires a reaction between thiophene-2-carboxylic acid and an amine to form the amide bond.

Synthesis of the 1,3,4-thiadiazole ring: : This ring is usually constructed by reacting the intermediate with thiourea under specific conditions.

Assembly of the pyran structure: : The formation of the 4H-pyran ring involves a cyclization reaction, often catalyzed by acidic or basic conditions.

Final coupling reactions: : The completed pyran ring is then reacted with 4-bromobenzoic acid to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above steps to enhance yield and purity. Large-scale synthesis would also require consideration of reaction times, temperatures, and the potential for using continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, especially at the thiophene and thiadiazole moieties.

Reduction: : Reduction reactions may target the oxo group or the 4H-pyran ring.

Substitution: : Various substitution reactions can occur on the aromatic rings, depending on the presence of activating or deactivating groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: : Halogenation using reagents like N-bromosuccinimide (NBS) or nucleophilic substitutions using strong nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include derivatives with modified aromatic rings, altered redox states, and various substituted functional groups.

Scientific Research Applications

The compound is utilized in numerous scientific research fields:

Chemistry: : Used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.

Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: : Explored for its pharmacological effects and potential therapeutic applications.

Industry: : Considered for applications in materials science due to its structural properties.

Mechanism of Action

Molecular Targets and Pathways

While the exact mechanism of action can vary, potential pathways include:

Binding to biological macromolecules: : Such as proteins or DNA, leading to alterations in biological function.

Inhibition of enzymes: : That are critical for cellular processes.

Induction of reactive oxygen species (ROS): : Which can lead to cellular damage and apoptosis.

Comparison with Similar Compounds

Similar compounds to 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-bromobenzoate include other heterocyclic compounds that feature thiophene, thiadiazole, or pyran rings. What sets this compound apart is its specific combination of these rings and functional groups, which confer unique chemical reactivity and potential biological activity.

List of Similar Compounds

5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl derivatives

4H-pyran-3-yl benzoates

Substituted thiadiazoles

Biological Activity

The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-bromobenzoate is a complex organic molecule that incorporates various functional groups, including a pyran ring, thiadiazole moiety, and bromobenzoate group. This intricate structure suggests potential for diverse biological activities, making it an interesting subject for medicinal chemistry and drug discovery.

Chemical Structure and Properties

The molecular formula of the compound is C20H16BrN3O5S2, with a molecular weight of approximately 527.6 g/mol. Its structural features include:

| Feature | Description |

|---|---|

| Pyran Ring | Contributes to the compound's heterocyclic nature. |

| Thiadiazole Moiety | Known for its biological activity, particularly in antimicrobial and antitumor properties. |

| Bromobenzoate Group | Enhances lipophilicity and potentially increases biological activity. |

Antimicrobial Properties

Research indicates that compounds containing thiadiazole and pyran structures often exhibit significant antimicrobial activities. The presence of the thiophene and thiadiazole moieties in this compound suggests potential effectiveness against various bacterial strains. For instance, similar compounds have shown promising results against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) in the low µg/mL range .

Antitumor Activity

The combination of functional groups in this compound may also contribute to its antitumor properties. Thiadiazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . In vitro studies on structurally related compounds demonstrated significant cytotoxicity against several cancer cell lines.

Case Studies

- Antibacterial Activity Evaluation

-

Antitumor Efficacy

- In a recent investigation, derivatives of thiadiazole were synthesized and tested for their cytotoxic effects on human cancer cell lines. The results indicated that modifications to the thiadiazole ring significantly impacted their potency, suggesting that the unique structure of the studied compound could lead to similar findings .

Properties

IUPAC Name |

[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-bromobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12BrN3O5S3/c21-12-5-3-11(4-6-12)18(27)29-15-9-28-13(8-14(15)25)10-31-20-24-23-19(32-20)22-17(26)16-2-1-7-30-16/h1-9H,10H2,(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKNADVPWPKNZGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12BrN3O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.